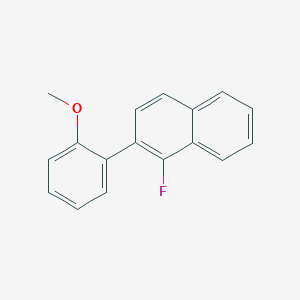
1-Fluoro-2-(2-methoxyphenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(2-methoxyphenyl)naphthalene is an organic compound with the molecular formula C17H13FO It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a 2-methoxyphenyl group is attached at the second position
Métodos De Preparación
The synthesis of 1-Fluoro-2-(2-methoxyphenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the fluorination of naphthalene derivatives using reagents such as Selectfluor . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Análisis De Reacciones Químicas
1-Fluoro-2-(2-methoxyphenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(2-methoxyphenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and other biomedical applications.
Industry: It can be used in the production of materials with specific properties, such as polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-(2-methoxyphenyl)naphthalene involves its interaction with various molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the compound’s application and the context in which it is used .
Comparación Con Compuestos Similares
1-Fluoro-2-(2-methoxyphenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: A simpler derivative with only a fluorine atom substituted on the naphthalene ring.
2-Fluoronaphthalene: Another fluorinated naphthalene derivative with different substitution patterns.
Methoxy-substituted Naphthalenes: Compounds with methoxy groups attached to the naphthalene ring, which may have different reactivity and applications.
Propiedades
Número CAS |
918630-50-9 |
|---|---|
Fórmula molecular |
C17H13FO |
Peso molecular |
252.28 g/mol |
Nombre IUPAC |
1-fluoro-2-(2-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C17H13FO/c1-19-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3 |
Clave InChI |
YUIHNBWJNWRRPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















